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The hydridotrioxygen radical (HOOO·), a transient and highly reactive species, has garnered

significant attention due to its potential role as a reaction intermediate in atmospheric and

biological chemistry.[1] Its existence as a weakly bound adduct of the hydroxyl radical (·OH)

and molecular oxygen (O₂) makes it a fascinating subject for theoretical and experimental

investigation.[1] This technical guide provides an in-depth analysis of the theoretically predicted

molecular structure of the HOOO· radical, supported by a summary of computational

methodologies and key quantitative data.

Theoretical Framework and Computational
Methodologies
The accurate theoretical prediction of the HOOO· radical's structure is challenging due to its

open-shell nature and the weak bond between the hydroxyl radical and the oxygen molecule.

[1] Various high-level ab initio quantum chemical methods have been employed to investigate

its potential energy surface and determine the geometries of its conformers.

Key computational approaches cited in the literature include:

Multireference Configuration Interaction (MRCI): This method, particularly with the Davidson

correction (MRCI+Q), has been shown to provide results in good agreement with
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experimental data for the HOOO· radical.[1] It is well-suited for systems with significant

multireference character.

Coupled-Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)):

CCSD(T) is a high-accuracy, single-reference method that has been widely used to study the

HOOO· radical. However, some studies note that single-reference methods can sometimes

provide less accurate predictions for the HO-OO bond length compared to multireference

methods.[1]

Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-

Order Perturbation Theory (CASPT2): These multireference methods are essential for

correctly describing the electronic structure of molecules with stretched or breaking bonds,

which is relevant for the weak HO-OO bond in the hydridotrioxygen radical.[2][3] CASSCF

provides a good qualitative description, which is then refined by CASPT2 to include dynamic

electron correlation.[2][3]

These calculations are typically performed in conjunction with Dunning's correlation-consistent

basis sets, such as aug-cc-pVTZ, to ensure a robust and accurate description of the molecular

orbitals.[1]

A General Computational Workflow
The theoretical investigation of the HOOO· radical's structure generally follows a systematic

workflow. This involves locating stationary points on the potential energy surface,

characterizing them through vibrational frequency calculations, and then refining their energies

and properties using higher levels of theory.

Initial Geometry Optimization

Stationary Point Characterization
Refinement and Analysis

Initial Guess Geometry Geometry Optimization
(e.g., DFT, HF)
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A generalized workflow for the theoretical prediction of molecular structures.

Predicted Molecular Structure and Isomers
Theoretical studies have primarily focused on two planar conformers of the HOOO· radical: cis-

HOOO· and trans-HOOO·. While early ab initio calculations predicted the cis conformer to be

more stable, experimental observations from Fourier-transform microwave spectroscopy have

definitively identified the trans planar structure as the ground state.[4][5] More recent, high-level

theoretical calculations are in agreement with this experimental finding.[1]

A key structural feature of the HOOO· radical is the exceptionally long and weak bond between

the hydroxyl moiety and the oxygen molecule.[1][4] This bond length is significantly longer than

a typical O-O single bond, suggesting it has partial covalent and partial van der Waals

character.[1]

The relationship between the isomers and their dissociation products can be visualized on a

potential energy surface.
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Simplified potential energy surface for the HOOO· radical.

Quantitative Data Summary
The following tables summarize key quantitative data from theoretical predictions and

experimental observations for the trans-HOOO· radical.

Table 1: Predicted and Experimental Geometries of
trans-HOOO·
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Parameter
Theoretical
(MRCI+Q/AVQZ)[1]

Theoretical
(CASPT2)[6]

Experimental (r₀)[7]

r(H-O₁) ~0.96 Å - 0.913 Å

r(O₁-O₂) ~1.68 Å 1.682 Å 1.684 Å

r(O₂-O₃) ~1.21 Å - -

∠(H-O₁-O₂) ~99° - 92.4°

∠(O₁-O₂-O₃) ~111° - -

Note: Experimental r₀ structures are derived from ground-state rotational constants and may

differ from equilibrium (re) structures from quantum chemical calculations due to vibrational

effects.[7]

Table 2: Predicted Vibrational Frequencies of trans-
HOOO·

Vibrational Mode Theoretical (MRCI)[1] (cm⁻¹)

OH stretch ~3600

HOO bend ~1300

OO stretch (central) ~400

OO stretch (terminal) ~1100

Torsion ~200

Note: These are representative values, and the exact frequencies vary depending on the level

of theory and basis set used.

Conclusion
The theoretical prediction of the hydridotrioxygen(.) radical's molecular structure has been a

synergistic endeavor between computational chemistry and experimental spectroscopy. High-

level ab initio calculations, particularly multireference methods, have been crucial in elucidating

the geometry, stability, and vibrational properties of this elusive radical. The confirmation of a
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trans planar ground state with a uniquely long and weak central O-O bond highlights the

predictive power of modern theoretical methods. Further research will likely focus on refining

the potential energy surface and exploring the dynamics of reactions involving the HOOO·

radical, which will be invaluable for atmospheric and combustion models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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